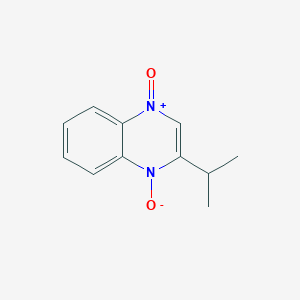

2-Isopropylquinoxaline 1,4-dioxide

Description

Structure

3D Structure

Properties

CAS No. |

16007-77-5 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-oxido-3-propan-2-ylquinoxalin-1-ium 1-oxide |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)11-7-12(14)9-5-3-4-6-10(9)13(11)15/h3-8H,1-2H3 |

InChI Key |

FAPCOMZFXKCOHO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |

Canonical SMILES |

CC(C)C1=C[N+](=O)C2=CC=CC=C2N1[O-] |

Synonyms |

2-Isopropylquinoxaline 1,4-dioxide |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Quinoxaline 1,4 Dioxides

Photochemical Rearrangements and Isomerizations

Quinoxaline (B1680401) 1,4-dioxides are known to be sensitive to ultraviolet (UV) radiation. researchgate.net This sensitivity leads to photoinduced rearrangements that can result in a variety of products, with the specific outcome being dependent on the structure of the initial compound. researchgate.net

Photoinduced Isomerization to 3-Oxoquinoxaline N-Oxides

Upon photolysis in an aqueous solution, 2-substituted quinoxaline 1,4-dioxides, a class to which 2-isopropylquinoxaline 1,4-dioxide belongs, undergo isomerization to yield 3-oxoquinoxaline 1-N-oxides. nih.gov This photoinduced rearrangement proceeds with high yields. nih.gov The reaction involves a significant structural transformation of the quinoxaline core, converting the N-oxide into a keto-functional group at the adjacent carbon atom while retaining one of the N-oxide moieties.

Formation and Identification of Oxaziridine (B8769555) Intermediates

The isomerization process from a 2-substituted quinoxaline 1,4-dioxide to a 3-oxoquinoxaline 1-N-oxide is not a direct conversion. The reaction proceeds through the formation of an oxaziridine intermediate. nih.gov This transient, three-membered heterocyclic intermediate is a key step in the mechanistic pathway of the photochemical rearrangement. nih.gov The formation of this oxaziridine structure is a consequence of the initial excitation of the N-oxide function by UV light. sci-hub.se

Influence of Substituents on Photoreaction Outcomes

The nature of the substituents on the quinoxaline 1,4-dioxide heterocycle plays a crucial role in determining the outcome and efficiency of its reactions. researchgate.net While direct studies on the photoreaction yields of this compound are not detailed in the provided results, the influence of substituents on the related property of hypoxia-selective cytotoxicity, which is linked to the reactivity of the N-oxide groups, has been evaluated for various analogues. researchgate.net

This structure-activity relationship suggests that the electronic and steric properties of the substituent at the C2 (and other) positions can significantly modulate the reactivity of the molecule. For instance, a study on different 2,3-substituted quinoxaline 1,4-dioxides demonstrated a clear link between the substituents and the compound's potency under hypoxic conditions. researchgate.net Electron-withdrawing groups, such as chlorine atoms at the C6 and C7 positions, were found to significantly enhance the selective cytotoxicity compared to non-halogenated analogues. researchgate.net

Table 1: Influence of Substituents on the Hypoxia Cytotoxicity Ratio (HCR) of Quinoxaline 1,4-Dioxides

| Compound | Substituents | Hypoxia Cytotoxicity Ratio (HCR) |

| 2-Benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | 2-Benzoyl, 3-Phenyl, 6,7-Dichloro | 100 |

| 2-Benzoyl-3-phenylquinoxaline 1,4-dioxide (BPQ) | 2-Benzoyl, 3-Phenyl | 40 |

| 2-Aceto-3-methylquinoxaline 1,4-dioxide | 2-Aceto, 3-Methyl | 8.5 |

| 2,3-Tetramethylenequinoxaline 1,4-dioxide (TMQ) | 2,3-Tetramethylene | 6.5 |

| Data sourced from a study on human colon cancer cells (T-84). The HCR is the ratio of equitoxic concentrations of the drug under aerobic vs. anoxic conditions, indicating selectivity for hypoxic cells. researchgate.net |

Reduction Pathways of the N-Oxide Fragments

The reduction of the N-oxide fragment in quinoxaline 1,4-dioxides is a synthetically valuable transformation, providing access to other quinoxaline derivatives. researchgate.net This deoxygenation can be achieved using a variety of reducing agents and conditions. researchgate.net

Reductive Deoxygenation to Quinoxaline Monoxides and Quinoxalines

The reduction of quinoxaline 1,4-dioxides can proceed in a stepwise manner, first yielding the corresponding quinoxaline monoxide and then, upon further reduction, the fully deoxygenated quinoxaline. researchgate.net The selectivity of this process often depends on the chosen reducing agent. researchgate.net

For example, the reduction of 2,3-disubstituted quinoxaline 1,4-dioxides with trimethyl phosphite (B83602) can selectively furnish the corresponding monoxides in good yield. researchgate.net This reaction shows a high degree of regioselectivity, with deoxygenation occurring exclusively at the nitrogen atom adjacent to a carbon that bears an electron-withdrawing group. researchgate.net In contrast, other common reducing agents like phosphorus trichloride (B1173362) or sodium dithionite (B78146) often afford a mixture of isomeric monoxides along with the fully dideoxygenated quinoxaline product. researchgate.net

Table 2: Outcome of Reduction of 2,3-Disubstituted Quinoxaline 1,4-Dioxides with Various Reagents

| Reducing Agent | Typical Products | Selectivity |

| Trimethyl Phosphite | Quinoxaline Monoxide | Selective monodeoxygenation, influenced by adjacent substituents. researchgate.net |

| Phosphorus Trichloride | Mixture of isomeric Monoxides and Dideoxygenated Quinoxaline | Generally non-selective, leading to a mixture of products. researchgate.net |

| Sodium Dithionite | Mixture of isomeric Monoxides and Dideoxygenated Quinoxaline | Generally non-selective, leading to a mixture of products. researchgate.net |

| This table summarizes general outcomes for 2,3-disubstituted quinoxaline 1,4-dioxides. researchgate.net |

Role of Reductants (e.g., Hydrazine (B178648) Hydrate) and Conditions

A wide array of reductants can be employed for the deoxygenation of heteroaromatic N-oxides. These include catalytic hydrogenation, complex metal hydrides, and trivalent phosphorus compounds. researchgate.net

Hydrazine hydrate (B1144303) is a powerful reducing agent frequently used in organic synthesis, particularly for the reduction of nitroarenes to anilines, often in the presence of a catalyst such as Raney nickel or iron nanoparticles. researchgate.net While detailed studies specifically documenting the reduction of this compound with hydrazine hydrate were not found in the provided search results, the general reactivity of hydrazine suggests it could serve as a reductant for the N-oxide groups. The reaction conditions, such as temperature and the choice of catalyst, would likely be critical in controlling the extent of deoxygenation, whether it stops at the monoxide stage or proceeds to the fully reduced quinoxaline. In some synthetic pathways involving quinoxaline derivatives, hydrazine hydrate is used to form hydrazone intermediates or for hydrazinolysis, which is a cleavage of a bond by reaction with hydrazine. nih.gov

Electrophilic and Nucleophilic Reactions of the Quinoxaline Ring System

The quinoxaline 1,4-dioxide scaffold is susceptible to both electrophilic and nucleophilic attack, with the reactivity being heavily influenced by the nature and position of the substituents on the heterocyclic and benzene (B151609) rings. The N-oxide groups play a crucial role in directing these reactions.

Functionalization of Side Chains (e.g., C2- and C3-substituent modifications)

The acidity of the α-hydrogens of alkyl groups at the C2 and C3 positions is a key factor in their functionalization. For instance, the methyl group in 2-methylquinoxaline (B147225) 1,4-dioxide derivatives can undergo condensation reactions. A notable example is the reaction of 2-benzoyl-3-methylquinoxaline 1,4-dioxides with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to form enamines. mdpi.com This type of reaction highlights the potential for the methine proton of the isopropyl group in this compound to be abstracted, paving the way for similar transformations.

Furthermore, oxidation of alkyl side chains is a common transformation. For example, 2,3-dimethylquinoxaline (B146804) can be oxidized with selenium dioxide to yield 2-formyl-3-methylquinoxaline. mdpi.com While this is not a 1,4-dioxide, it demonstrates the susceptibility of alkyl groups on the quinoxaline ring to oxidation. It is conceivable that under controlled oxidation conditions, the isopropyl group could be functionalized, for instance, to a hydroxyl or carbonyl group at the tertiary carbon.

Another avenue for side-chain modification is through radical reactions. Halogenation at the benzylic position of alkylarenes is a well-established reaction, and similar reactivity could be anticipated for alkyl-substituted quinoxaline 1,4-dioxides.

| Compound Name | Structure | Role in Reaction |

| 2-Benzoyl-3-methylquinoxaline 1,4-dioxide | Insert Structure Here | Starting material for enamine synthesis |

| N,N-Dimethylformamide dimethyl acetal (DMADMF) | Insert Structure Here | Reagent for enamine synthesis |

| Enamine derivative | Insert Structure Here | Product of condensation reaction |

| 2,3-Dimethylquinoxaline | Insert Structure Here | Starting material for oxidation |

| Selenium dioxide | Insert Structure Here | Oxidizing agent |

| 2-Formyl-3-methylquinoxaline | Insert Structure Here | Product of oxidation |

Transformations of Carboxylic Acids and Their Derivatives

The transformations of carboxylic acids and their derivatives attached to the quinoxaline 1,4-dioxide core are of significant interest for the synthesis of new biologically active molecules. Although specific studies on the transformations of 2-isopropylquinoxaline-3-carboxylic acid 1,4-dioxide are not documented in the reviewed literature, the general reactivity of quinoxaline-2-carboxylic acid 1,4-dioxides and their derivatives provides a solid framework for predicting their chemical behavior.

Quinoxaline-2-carboxylic acid 1,4-dioxides are known to be somewhat unstable and can undergo decarboxylation upon heating. mdpi.com This property is an important consideration in their synthesis and subsequent reactions.

The carboxylic acid group can be converted into a variety of other functional groups. For instance, the formation of amides is a common transformation. The reaction of quinoxaline-2-carboxylic acid with activating agents like oxalyl chloride followed by treatment with an amine is a standard method for amide synthesis.

Esterification is another fundamental transformation. The direct esterification of quinoxaline-2-carboxylic acid 1,4-dioxides or the reaction of their corresponding acyl chlorides with alcohols would yield the respective esters. These esters can then serve as versatile intermediates for further modifications. For example, hydrolysis of 2-ethoxycarbonyl derivatives of quinoxaline 1,4-dioxide, although sometimes proceeding in low yield, can regenerate the carboxylic acid. mdpi.com

Furthermore, the Curtius rearrangement of acyl azides derived from quinoxaline-2-carboxylic acids provides a route to 2-aminoquinoxaline 1,4-dioxides. This involves the conversion of the carboxylic acid to an acyl azide (B81097), which then rearranges to an isocyanate that can be trapped by various nucleophiles. mdpi.com

| Compound Name | Structure | Role in Reaction |

| Quinoxaline-2-carboxylic acid 1,4-dioxide | Insert Structure Here | Starting material for various transformations |

| Oxalyl chloride | Insert Structure Here | Activating agent for amide synthesis |

| Amine | Insert Structure Here | Reagent for amide synthesis |

| Quinoxaline-2-carboxamide 1,4-dioxide | Insert Structure Here | Product of amidation |

| 2-Ethoxycarbonylquinoxaline 1,4-dioxide | Insert Structure Here | Ester derivative |

| Acyl azide of quinoxaline-2-carboxylic acid 1,4-dioxide | Insert Structure Here | Intermediate in Curtius rearrangement |

| 2-Aminoquinoxaline 1,4-dioxide | Insert Structure Here | Product of Curtius rearrangement |

Advanced Spectroscopic and Chromatographic Characterization of 2 Isopropylquinoxaline 1,4 Dioxide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-isopropylquinoxaline 1,4-dioxide and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a quinoxaline (B1680401) 1,4-dioxide derivative, specific chemical shifts and coupling patterns are expected. The protons of the isopropyl group typically appear as a doublet for the six equivalent methyl protons and a septet for the single methine proton further downfield. The aromatic protons on the quinoxaline ring system exhibit complex splitting patterns in the downfield region of the spectrum, with their precise chemical shifts influenced by the presence and nature of other substituents.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. docbrown.info The spectrum of this compound would show distinct signals for the methyl and methine carbons of the isopropyl group, as well as individual signals for each carbon atom in the quinoxaline core. The presence of the N-oxide groups significantly influences the chemical shifts of the adjacent carbon atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed for complete spectral assignment, especially for more complex analogues. youtube.com COSY experiments reveal proton-proton coupling networks, helping to connect adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. youtube.com This multi-faceted NMR approach allows for the precise mapping of the molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 4-benzyl-7-fluoropyrrolo[1,2-a]quinoxaline | CDCl₃ | 7.67 (dd, J = 2.8, 1.3 Hz, 1H), 7.59 (dd, J = 9.0, 5.0 Hz, 1H), 7.53 (dd, J = 9.5, 2.9 Hz, 1H), 7.32 (d, J = 7.1 Hz, 2H), 7.18 (t, J = 7.4 Hz, 2H), 7.12–7.04 (m, 2H), 6.76 (dd, J = 4.0, 1.3 Hz, 1H), 6.66 (dd, J = 4.1, 2.7 Hz, 1H), 4.23 (s, 2H) nih.gov | Not available |

| 4-propylpyrrolo[1,2-a]quinoxaline | CDCl₃ | 7.84 (dd, J = 7.9, 1.5 Hz, 1H), 7.81–7.79 (m, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.35 (dtd, J = 21.0, 7.4, 1.4 Hz, 2H), 6.82 (dd, J = 3.9, 1.2 Hz, 1H), 6.75 (dd, J = 3.8, 2.8 Hz, 1H), 2.91 (dd, J = 8.5, 7.1 Hz, 2H), 1.86 (dq, J = 15.0, 7.4 Hz, 2H), 1.00 (t, J = 7.4 Hz, 3H) nih.gov | Not available |

| 1,4-Dioxane | CDCl₃ | 3.69 (s, 8H) docbrown.info | 67.1 docbrown.info |

X-ray Crystallography for Three-Dimensional Structure Elucidation

The crystal structure would reveal the planarity of the quinoxaline ring system and the orientation of the isopropyl substituent relative to the ring. The presence of the two N-oxide groups introduces specific geometric features, influencing the electronic distribution and intermolecular interactions within the crystal lattice. Analysis of the crystal packing can also provide insights into non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the compound. For instance, studies on related quinoxaline 1,4-dioxide derivatives have utilized X-ray crystallography to elucidate their structures. nih.gov

Table 2: Crystallographic Data for a Related Quinoxaline Derivative

| Parameter | Value |

| Compound | Data for a specific this compound crystal structure is not available. |

| Crystal System | Not available |

| Space Group | Not available |

| Unit Cell Dimensions | Not available |

| Z | Not available |

| Density (calculated) | Not available |

| R-factor | Not available |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z). For this compound, mass spectrometry confirms the molecular formula by providing the accurate mass of the molecular ion.

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For quinoxaline 1,4-dioxides, characteristic fragmentation pathways often involve the loss of the N-oxide groups as oxygen atoms or hydroxyl radicals. The isopropyl group can also undergo fragmentation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high confidence. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Possible Fragmentation Pathway |

| [M]⁺ | 204.09 | Molecular ion |

| [M-16]⁺ | 188.09 | Loss of an oxygen atom from an N-oxide |

| [M-32]⁺ | 172.09 | Loss of both oxygen atoms |

| [M-43]⁺ | 161.06 | Loss of the isopropyl group |

High-Performance Liquid Chromatography (HPLC) and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) for Purity and Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For this compound, HPLC is essential for assessing the purity of a synthesized sample and for the analysis of related analogues. A typical HPLC method would utilize a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.

For more complex analyses, particularly at trace levels, Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) is the method of choice. chromatographyonline.com This technique combines the high separation power of UHPLC with the sensitivity and selectivity of tandem mass spectrometry. UHPLC allows for faster analysis times and improved resolution compared to conventional HPLC. The MS/MS detector can be set to monitor for specific parent-to-daughter ion transitions, providing a high degree of certainty in the identification and quantification of the target analyte, even in complex matrices. This is particularly valuable for metabolism studies or for detecting residual levels of these compounds. chromatographyonline.com

Table 4: Typical HPLC/UHPLC-MS/MS Parameters for Quinoxaline 1,4-Dioxide Analysis

| Parameter | Typical Value/Condition |

| Column | C18 or similar reversed-phase column chromatographyonline.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient chromatographyonline.com |

| Detector | UV or Mass Spectrometer (MS/MS) chromatographyonline.com |

| Flow Rate | 0.2 - 1.0 mL/min for HPLC; 0.2 - 0.5 mL/min for UHPLC |

| Injection Volume | 5 - 20 µL |

| MS Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

Note: The parameters in this table are representative and would require optimization for the specific analysis of this compound.

Structure Activity Relationship Sar Investigations of 2 Isopropylquinoxaline 1,4 Dioxide Derivatives

Influence of Substituents on Biological Activities

The type and position of substituents on the quinoxaline (B1680401) 1,4-dioxide ring system play a critical role in determining the potency and selectivity of these compounds.

Isopropyl Group at C2/C7: The presence of an isopropyl group, particularly at the C2 position, is a significant determinant of biological activity. For instance, in a series of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives evaluated for antitaeniasis activity, the addition of an isopropyl group at the 7-position was found to be key to their biological activity, with all 7-isopropyl esters showing potent effects. mdpi.com The comparison between different ester groups at this position revealed that the elongation of the aliphatic chain to two carbons (ethyl ester) was optimal. mdpi.com However, the introduction of an isopropyl ester group at the 2-position can lead to a significant decrease in antimycobacterial activity. nih.gov

Trifluoromethyl Group at C3: The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the C3 position of the quinoxaline ring has been shown to enhance biological activity. mdpi.comfrontiersin.org This is consistent with the observation that electron-withdrawing groups can facilitate the bioreduction of the quinoxaline 1,4-dioxide scaffold, a key step in its mechanism of action. mdpi.com In a series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides, the anticancer activity was found to be dependent on the substituents in the carbonyl group, with the order of activity being: ethyl < isopropyl < tert-butyl < phenyl-ones. frontiersin.org For HCV protease inhibitors, the presence of a trifluoromethyl group at the 3-position of the P2 quinoxaline can influence the conformation of other parts of the molecule, leading to enhanced potency. nih.gov

Ester Groups: Ester groups, particularly at the C7 position, have been shown to influence the cytotoxic activity of quinoxaline 1,4-dioxide derivatives. While substitution at the 7-position with an ester group does not necessarily affect biological activity, the nature of the ester group can influence selectivity. nih.gov For instance, in a study of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, methyl esters generally showed no biological effects against T. crassiceps, with one exception. mdpi.com However, ethyl, n-propyl, and isopropyl esters at the same position exhibited significant antitaeniasis activity. mdpi.com

Halogen Atoms: The introduction of halogen atoms, such as chlorine, into the quinoxaline ring can significantly impact biological activity. For example, quinoxaline 1,4-di-N-oxide derivatives with a chlorine atom at the 6- or 7-position have demonstrated enhanced activity. utrgv.edu Conversely, the presence of electron-donating groups like a methyl group at these positions tends to reduce activity. utrgv.edu In the context of anticancer quinoxalines, the presence of a chlorine atom at the R position was found to be beneficial for activity. mdpi.com

| Substituent | Position | Influence on Biological Activity | Example(s) | Reference |

|---|---|---|---|---|

| Isopropyl | C7 | Key for antitaeniasis activity | 7-isopropyl esters of quinoxaline-1,4-di-N-oxide | mdpi.com |

| Isopropyl Ester | C2 | Decreased antimycobacterial activity | - | nih.gov |

| Trifluoromethyl | C3 | Enhances biological activity | 2-alkylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxides | mdpi.comfrontiersin.org |

| Ester Groups | C7 | Nature of the ester influences selectivity | Methyl, ethyl, n-propyl, and isopropyl quinoxaline-7-carboxylate-1,4-di-N-oxides | mdpi.comnih.gov |

| Halogen (e.g., Chlorine) | C6/C7 | Enhances activity | Quinoxaline 1,4-di-N-oxide derivatives with a chlorine atom at the 6- or 7-position | utrgv.edu |

Significance of the Quinoxaline 1,4-Dioxide Scaffold in Modulating Potency

The quinoxaline 1,4-dioxide core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.gov The presence of the two N-oxide groups is a crucial feature that underpins the diverse biological activities of these compounds, including their antibacterial, antitumor, and antiparasitic effects. nih.govresearchgate.net

The N-oxide groups are considered the primary functional moiety responsible for both the activity and toxicity of quinoxaline 1,4-dioxides. researchgate.net N-oxidation generally enhances the scope and level of their biological properties. researchgate.net One of the key mechanisms of action involves the bioreduction of the N-oxide groups, particularly under hypoxic (low oxygen) conditions found in solid tumors and certain bacterial environments. researchgate.netresearchgate.net This reduction process can lead to the formation of radical species that can damage cellular components like DNA. researchgate.net

The reactivity of the quinoxaline 1,4-dioxide core is increased by the presence of the di-N,N'-oxide fragment, making it more susceptible to nucleophilic substitution reactions. mdpi.com This enhanced reactivity allows for the chemical modification and diversification of the scaffold to develop new derivatives with improved properties. mdpi.com However, the loss of one or both N-oxide groups generally leads to a decrease or complete loss of antibacterial activity, highlighting their importance for the biological function of these molecules. utrgv.edunih.gov

Mechanistic Studies of Action of 2 Isopropylquinoxaline 1,4 Dioxide and Analogues

Bioreductive Activation and Reactive Oxygen Species (ROS) Generation

Quinoxaline (B1680401) 1,4-dioxides (QdNOs) are a class of heterocyclic N-oxides recognized as bioreductive prodrugs, meaning they are activated under specific biological conditions to exert their effects. rsc.orgmdpi.com The core of their mechanism lies in the reduction of their N-oxide groups, a process that is particularly efficient in low-oxygen (hypoxic) environments, such as those found in solid tumors and certain microbial infections. nih.govresearchgate.net This bioreductive activation is a critical first step leading to cellular damage.

The activation process is catalyzed by various cellular reductases, including NADPH-dependent enzymes like cytochrome P450 reductases. mdpi.com In a single-electron reduction pathway, the QdNO molecule accepts an electron to form a highly reactive, oxygen-sensitive intermediate radical. mdpi.com Under aerobic (oxygen-rich) conditions, this radical can be re-oxidized back to the parent compound in a futile cycle, which generates reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. mdpi.comnih.gov Under anaerobic (oxygen-poor) conditions, further reduction can occur, leading to cytotoxic species that directly damage cellular macromolecules. nih.gov

The generation of ROS is a key outcome of QdNO metabolism and is strongly linked to their toxicity. nih.govnih.gov These highly reactive molecules can induce oxidative stress, leading to widespread cellular damage, most notably to DNA. frontiersin.orgnih.gov Several studies have confirmed that the antibacterial and cytotoxic effects of QdNOs are associated with their ability to cause single- and double-stranded DNA breaks through the action of these generated free radicals. nih.govnih.govmdpi.com The structure of the QdNO derivative, particularly the presence of electron-withdrawing substituents, can facilitate the reduction process, thereby enhancing the generation of ROS and increasing the compound's biological activity. mdpi.com

Enzyme Inhibition Profiling and Target Identification

Research has identified specific enzymatic targets for quinoxaline 1,4-dioxide derivatives, suggesting that their mechanism of action is not merely non-specific damage from oxidative stress but also involves selective inhibition of key metabolic enzymes. benthamdirect.com

Trypanothione reductase (TR) is an essential enzyme for parasites like Trypanosoma cruzi, the agent of Chagas disease. It is responsible for maintaining the parasite's defense against oxidative stress and is absent in humans, making it a prime target for drug development. benthamdirect.com

Studies have investigated quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential TR inhibitors. In one such study, an analogue featuring an isopropyl group, alongside a ketone and a CF3 group (designated T-085), demonstrated significant, non-competitive inhibition of T. cruzi TR. This suggests that the quinoxaline 1,4-dioxide scaffold is a suitable motif for TR recognition and inhibition, particularly when appropriately substituted at the 2-position.

Table 1: Inhibition of T. cruzi Trypanothione Reductase by a 2-Isopropyl-Containing Quinoxaline Derivative Analogue

| Compound ID | Substituent at C-2 | Substrate Concentration (DTNB) | % Inhibition | Inhibition Type |

| T-085 | Isopropyl-ketone | 50 µM | 35.4 ± 3.1 | Non-competitive |

| T-085 | Isopropyl-ketone | 100 µM | 36.6 ± 2.8 | Non-competitive |

| Data derived from a study on quinoxaline-7-carboxylate-1,4-di-N-oxide derivatives. T-085 contains an isopropyl-ketone functional group. |

Triosephosphate isomerase (TIM) is a crucial enzyme in the glycolytic pathway, responsible for the interconversion of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). nih.govwikipedia.org Its inhibition disrupts energy production, making it a viable target in various pathogens and cancer cells that rely heavily on glycolysis. nih.govnih.gov

Recent studies have shown that quinoxaline-1,4-di-N-oxide derivatives can act as inhibitors of TIM. An evaluation of various ester derivatives of quinoxaline-1,4-di-N-oxide against Taenia crassiceps TIM revealed that the presence of an isopropyl group is key to their biological activity. nih.gov Specifically, 7-isopropyl esters of quinoxaline-1,4-di-N-oxide showed significantly higher activity compared to their methyl and ethyl counterparts. nih.gov Another study focusing on Trichomonas vaginalis also identified four different isopropyl-containing ester derivatives of quinoxaline-7-carboxylate-1,4-di-N-oxide that displayed notable activity. nih.govresearchgate.net

Table 2: Antitaeniasis Activity and TIM Inhibition of Isopropyl-Containing Quinoxaline Derivatives

| Compound ID | Description | Antitaeniasis EC50 (µM) |

| TS-18 | Isopropyl ester with phenyl ketone at C-2 | 2.14 |

| TS-19 | Isopropyl ester with furan (B31954) ketone at C-2 | 1.02 |

| TS-20 | Isopropyl ester with thiophene (B33073) ketone at C-2 | 0.80 |

| Albendazole | Reference Drug | 0.68 |

| Data from an in vitro evaluation against T. crassiceps. All listed compounds are 7-isopropyl esters of quinoxaline-1,4-di-N-oxide. nih.govresearchgate.net |

Hypoxia-Selective Cytotoxicity Mechanisms

A defining characteristic of many quinoxaline 1,4-dioxide derivatives is their selective toxicity towards hypoxic cells, which are cells deprived of adequate oxygen supply. nih.govnih.gov This property is highly valuable in cancer therapy, as solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiation. nih.govresearchgate.net

The mechanism of this selectivity is directly linked to the bioreductive activation of the QdNO molecule. nih.gov In well-oxygenated (normoxic) tissues, the one-electron reduced radical of the QdNO is rapidly re-oxidized by molecular oxygen, limiting the formation of more cytotoxic species. mdpi.com However, in the low-oxygen environment of a tumor, the radical can undergo further reduction to generate highly potent cytotoxic agents that damage DNA and other cellular components, leading to cell death. nih.govnih.gov

The degree of hypoxia-selective cytotoxicity is highly dependent on the chemical structure of the specific QdNO derivative. nih.govnih.gov Studies comparing various substituents on the quinoxaline ring have shown significant differences in the hypoxia cytotoxicity ratio (HCR), which is the ratio of drug concentrations needed to produce the same effect under aerobic versus anoxic conditions. For instance, derivatives like 2-benzoyl-3-phenyl-6,7-dichloro-quinoxaline 1,4-dioxide exhibit very high HCRs (around 100), while others such as 2-aceto-3-methyl derivatives are much less selective. nih.gov The presence of electron-withdrawing groups and halogens on the ring structure generally enhances hypoxic cytotoxicity. rsc.orgmdpi.comnih.gov This structure-activity relationship underscores the importance of the specific substitution pattern in tuning the hypoxia-selective properties of these compounds.

Interactions with Subcellular Components (e.g., Mitochondrial Membrane Depolarization)

The cytotoxic effects of quinoxaline 1,4-dioxides extend to interactions with critical subcellular organelles, particularly mitochondria. While direct measurement of mitochondrial membrane depolarization by 2-isopropylquinoxaline 1,4-dioxide is not extensively documented, the known mechanisms of the QdNO class strongly implicate mitochondrial involvement.

The generation of high levels of ROS, a primary consequence of QdNO bioreductive activation, is a well-known trigger for mitochondrial dysfunction. frontiersin.org Oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), which results in the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c. Furthermore, studies have shown that certain quinoxaline 1,4-dioxide derivatives can down-regulate the expression of mitogen-activated protein kinases (MAPKs), which are involved in signaling pathways that control mitochondrial-mediated apoptosis. mdpi.com This provides a direct link between the action of these compounds and the machinery of mitochondrial cell death pathways.

Computational and Theoretical Approaches in Quinoxaline 1,4 Dioxide Research

Molecular Docking and Ligand-Protein Interaction Modeling for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This modeling is crucial for predicting the binding affinity and understanding the interaction patterns between a ligand, such as 2-Isopropylquinoxaline 1,4-dioxide, and its biological targets.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction, often expressed as a binding energy or affinity score. nih.govmdpi.com These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov

Key interactions typically analyzed include:

Hydrogen bonds: Formed between the N-oxide oxygen atoms of the quinoxaline (B1680401) ring and amino acid residues in the protein's active site.

Hydrophobic interactions: The isopropyl group and the benzene (B151609) part of the quinoxaline core can engage in hydrophobic contacts with nonpolar residues of the target protein. nih.gov

π-π stacking: The aromatic quinoxaline ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The insights gained from these models are fundamental in structure-based drug design, allowing for the rational modification of the this compound structure to enhance its binding affinity and selectivity for a specific protein target. nih.gov For instance, deep learning models and attention mechanisms can further refine predictions by highlighting the most critical structural descriptors for binding. nih.gov

Table 1: Illustrative Molecular Docking Data for Quinoxaline Derivatives This table represents the type of data generated from molecular docking studies, showing predicted binding affinities against hypothetical protein targets relevant to the known biological activities of quinoxaline 1,4-dioxides.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| This compound | Bacterial DNA Gyrase | -8.5 | Asp73, Gly77, Arg76 | Hydrogen Bond, Hydrophobic |

| This compound | Hypoxia-Inducible Factor 1α (HIF-1α) | -7.9 | Tyr310, Pro317, Val247 | Hydrophobic, π-π Stacking |

| This compound | Proto-oncogene tyrosine-protein kinase (Src) | -7.2 | Thr338, Met341, Leu273 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and intended to demonstrate the output of molecular docking simulations. Specific values would be derived from actual computational experiments.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. rsc.org These calculations provide a detailed understanding of the molecule's electronic structure, which is fundamental to its chemical reactivity and biological activity.

Key parameters derived from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, the N-oxide groups are expected to be electron-rich, making them likely sites for electrophilic attack or hydrogen bonding.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate sites susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. scielo.br This helps predict how the molecule will interact with biological macromolecules. scielo.br

These theoretical calculations can predict the molecule's stability, reactivity, and the most probable sites for metabolic reactions. rsc.org

Table 2: Calculated Electronic Properties of a Quinoxaline 1,4-Dioxide Scaffold This table provides examples of electronic property data obtained through quantum chemical calculations.

| Property | Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.5 D | Influences solubility and binding interactions |

Note: Values are representative for a quinoxaline 1,4-dioxide structure and would be specifically calculated for the 2-isopropyl derivative in a dedicated study.

In Silico Prediction of Molecular Interactions and Biochemical Transformations

In silico methods encompass a range of computational tools used to predict the interactions of a compound within a biological system, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov For this compound, these predictions are vital for early-stage assessment of its drug-like properties.

These predictive models can forecast:

Metabolic Fate: Predicting which sites on the this compound molecule are most susceptible to metabolic enzymes, such as cytochrome P450. The N-oxide groups are known to be readily reduced in vivo, a key step in the bioactivation of this class of compounds.

Biochemical Transformations: Quinoxaline 1,4-dioxides can undergo various transformations, such as photo-induced rearrangements to form 3-oxoquinoxaline 1-N-oxides. nih.gov Computational models can help predict the likelihood and pathways of such transformations under different conditions.

Toxicity: Predictive algorithms can estimate potential toxicity, such as mutagenicity or carcinogenicity, based on structural alerts and comparison with databases of known toxic compounds. mdpi.com This is particularly relevant for quinoxaline 1,4-dioxides, as some derivatives have been associated with mutagenic effects. nih.gov

These predictions help to identify potential liabilities of a drug candidate early in the discovery process, allowing for structural modifications to mitigate undesirable properties. nih.gov

Conformational Analysis and Stereochemical Modeling

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov For this compound, understanding its preferred 3D structure is essential, as the conformation of a molecule dictates how it fits into a protein's binding site.

The quinoxaline 1,4-dioxide ring system is largely planar, but the isopropyl substituent at the 2-position is flexible. nih.gov Computational methods, such as molecular mechanics, are used to explore the rotational freedom of the isopropyl group and determine the lowest energy conformations. nih.gov

Key aspects of this analysis include:

Rotational Barriers: Calculating the energy required to rotate the isopropyl group around its bond to the quinoxaline ring.

Preferred Conformations: Identifying the most stable, low-energy conformations that the molecule is likely to adopt in solution and at a receptor site.

Structural Comparison: Comparing the 3D shape and volume of this compound with other active or inactive molecules to build structure-activity relationship (SAR) models.

X-ray crystallography of related compounds, such as 2-isopropyl-3-methylquinoxaline 1,4-dioxide, provides valuable experimental data that can validate and refine these computational models. nih.gov Such studies have confirmed the planarity of the quinoxaline ring system in the solid state. nih.gov

Emerging Trends and Future Directions in 2 Isopropylquinoxaline 1,4 Dioxide Research

Development of Novel and Green Synthetic Methodologies

One of the foundational methods for synthesizing quinoxaline (B1680401) 1,4-dioxides is the Beirut reaction, which involves the cyclization of benzofuroxans. mdpi.com However, this method can have limitations, such as long reaction times and the use of catalysts like triethylamine (B128534) or potassium hydroxide (B78521) in methanol (B129727). nih.gov To address these issues, improved reaction systems are being explored. For instance, the use of a sodium hydride (NaH)/tetrahydrofuran (B95107) (THF) system has been shown to shorten reaction times to 2–4 hours and provide yields ranging from 60% to 80% for a series of quinoxaline 1,4-dioxide analogues. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of quinoxaline derivatives. mdpi.com This includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.comrsc.org The development of one-pot syntheses and the use of more environmentally benign catalysts are also key areas of focus. The goal is to create synthetic pathways that are not only efficient but also align with the principles of sustainable chemistry, reducing waste and energy consumption. mdpi.com

Future research in this area will likely concentrate on the development of catalytic systems that are both highly efficient and recyclable. The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could further enhance the environmental credentials of quinoxaline 1,4-dioxide synthesis.

Exploration of Advanced Chemical Modifications and Hybrid Structures

To enhance the biological activity and therapeutic profile of 2-isopropylquinoxaline 1,4-dioxide, researchers are exploring advanced chemical modifications and the creation of hybrid molecules. These strategies aim to combine the key structural features of quinoxaline 1,4-dioxides with other pharmacologically active moieties to create compounds with synergistic or novel mechanisms of action.

One approach involves the introduction of various functional groups to the quinoxaline core. For example, the incorporation of a sulfonamide group has been investigated to develop derivatives with potential as carbonic anhydrase inhibitors, which could enhance their antitumor activity. nih.gov The synthesis of such derivatives often involves the Beirut reaction using appropriately substituted benzofuroxans. nih.gov The modification of side chains is another key strategy. For instance, the transformation of carboxylic acid derivatives of quinoxaline 1,4-dioxides can lead to compounds with a wide range of pharmacological properties. mdpi.com

The development of hybrid structures represents a particularly promising avenue of research. This involves linking the quinoxaline 1,4-dioxide scaffold to other bioactive molecules. For example, hybrids of primaquine (B1584692) and quinoxaline 1,4-di-N-oxide have been synthesized and shown to exert antiplasmodial activity. researchgate.netresearchgate.net The rationale behind creating such hybrids is to develop multi-target agents that can overcome drug resistance and improve therapeutic efficacy. The synthesis of chalcones based on quinoxaline 1,4-dioxide has also been explored to create heterocyclic hybrids with anti-inflammatory and antioxidant properties. mdpi.com

| Modification Strategy | Example Moiety | Desired Outcome | Reference |

| Functional Group Addition | Sulfonamide | Carbonic Anhydrase Inhibition, Antitumor Activity | nih.gov |

| Hybrid Structure | Primaquine | Antiplasmodial Activity | researchgate.netresearchgate.net |

| Hybrid Structure | Chalcone | Anti-inflammatory, Antioxidant Activity | mdpi.com |

Deeper Elucidation of Mechanistic Pathways for Enhanced Selectivity

A fundamental aspect of advancing quinoxaline 1,4-dioxide research is to gain a more detailed understanding of their mechanism of action. It is widely accepted that these compounds act as bioreductive prodrugs, meaning they are activated under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and anaerobic bacterial environments. researchgate.netnih.gov This hypoxia-selective activation is a key factor in their targeted activity.

The antibacterial action of quinoxaline 1,4-dioxides is associated with their ability to be reduced by bacterial oxidoreductases. mdpi.com This reduction process leads to the generation of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA. mdpi.comnih.gov Studies have shown that quinoxaline 1,4-dioxides can inhibit DNA synthesis and induce DNA degradation. nih.gov The generation of free radicals during the reduction of these compounds has been demonstrated through electron paramagnetic resonance (EPR) measurements. nih.gov Specifically, the one-electron reduction can lead to the formation of an oxygen-sensitive intermediate radical that generates a reactive hydroxyl radical. mdpi.com

In the context of cancer therapy, the hypoxia-selective cytotoxicity of quinoxaline 1,4-dioxides is a major focus. Under the hypoxic conditions found in solid tumors, these compounds are reduced to form radicals that can cause DNA cleavage. researchgate.net Some derivatives have been shown to reduce the expression of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in tumor survival and angiogenesis. nih.gov The introduction of electron-withdrawing groups can make the compound more easily reduced, thus enhancing its cytotoxic effects. nih.govmdpi.com

Future research will likely employ advanced analytical techniques to further dissect these mechanistic pathways. Understanding the specific enzymes involved in the bioreduction of this compound and identifying the precise nature of the DNA damage induced will be crucial for designing derivatives with enhanced selectivity and reduced off-target effects.

| Mechanistic Aspect | Key Process | Consequence | Reference |

| Bioreductive Activation | Reduction by oxidoreductases under hypoxia | Formation of active radical species | mdpi.comnih.gov |

| ROS Generation | Formation of hydroxyl radicals | Oxidative damage to cellular components | mdpi.comnih.gov |

| DNA Damage | Inhibition of DNA synthesis, DNA degradation | Antibacterial and antitumor effects | nih.gov |

| HIF-1α Inhibition | Reduction of HIF-1α expression | Anti-angiogenic and antitumor effects | nih.gov |

Strategic Design of Quinoxaline 1,4-Dioxide Derivatives for Targeted Applications

Building on the growing understanding of their structure-activity relationships and mechanisms of action, researchers are now strategically designing quinoxaline 1,4-dioxide derivatives for a variety of targeted applications. mdpi.com This involves the rational modification of the quinoxaline scaffold to optimize its activity against specific biological targets.

The design of novel antibacterial and antifungal agents is a major area of focus. Research has shown that the presence of certain substituents can significantly influence the antimicrobial spectrum and potency of these compounds. For example, the introduction of a methyl group at the 3-position of the quinoxaline ring has been shown to favor antibacterial activity. mdpi.com The development of derivatives with activity against drug-resistant strains of bacteria and fungi is a particularly high priority. mdpi.com

In the field of oncology, the design of hypoxia-activated anticancer agents is a key strategy. Derivatives of quinoxaline-2-carbonitrile 1,4-dioxide have shown selective cytotoxicity against solid tumor cells under hypoxic conditions. mdpi.com The introduction of sulfonamide moieties to target carbonic anhydrase IX, an enzyme overexpressed in many tumors, is another promising approach to enhance antitumor efficacy. nih.gov

Furthermore, quinoxaline 1,4-dioxides are being explored for the treatment of parasitic diseases such as malaria, trypanosomiasis, and leishmaniasis. mdpi.com The design of hybrid molecules, such as the primaquine-quinoxaline hybrids, is a testament to the efforts to develop new antiparasitic drugs with improved activity and the ability to overcome resistance. researchgate.netresearchgate.net

The future of this field lies in the use of computational modeling and other advanced drug design tools to predict the biological activity of novel derivatives. This will enable a more targeted and efficient approach to the synthesis and evaluation of new compounds, ultimately accelerating the development of this compound-based therapeutics for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-isopropylquinoxaline 1,4-dioxide, and how do substituents influence yield?

- Methodology : The compound is synthesized via condensation of benzofuroxan derivatives with α-keto esters or ketones under basic conditions. Substituents like isopropyl groups at the 2-position require careful optimization of reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to avoid side reactions. Catalytic hydrogenation or oxidative cyclization may be used to introduce the 1,4-dioxide moiety .

- Key Data : Crystal structure analysis (e.g., X-ray diffraction) confirms the planar quinoxaline ring and substituent positioning. The isopropyl group’s steric bulk can reduce yields by ~15% compared to methyl analogs .

Q. How does the 1,4-dioxide moiety enhance the biological activity of quinoxaline derivatives?

- Mechanism : The N-oxide groups increase redox reactivity, enabling bioreductive activation in hypoxic environments (e.g., tumor microenvironments). This generates reactive oxygen species (ROS), leading to DNA strand breaks or protein alkylation .

- Experimental Validation : Electron paramagnetic resonance (EPR) detects semiquinone radical intermediates during redox cycling. Comparative studies show 1,4-dioxide derivatives exhibit 3–5× higher cytotoxicity in hypoxic vs. normoxic cell lines .

Advanced Research Questions

Q. How can structural discrepancies between computational models (e.g., DFT) and experimental data (e.g., X-ray crystallography) be resolved for this compound?

- Approach : Perform DFT calculations with dispersion-corrected functionals (e.g., B3LYP-D3) to account for weak π–π interactions and van der Waals forces. Compare bond lengths and angles with X-ray data (e.g., C–N bond: 1.345 Å experimentally vs. 1.338 Å computationally). Adjust solvent effects in simulations to match crystallization conditions .

- Case Study : A 2014 thermochemical study reconciled discrepancies in N–O bond dissociation enthalpies (experimental: 45.2 kcal/mol; DFT: 43.8 kcal/mol) by incorporating entropy corrections from torsional vibrations .

Q. What strategies mitigate mutagenic risks while retaining anticancer efficacy in this compound derivatives?

- SAR Insights : Replace mutagenic nitro groups with electron-withdrawing substituents (e.g., sulfonamides) at the 3-position. This reduces intercalation with DNA while maintaining ROS generation. Ames test data show a 60% decrease in mutagenicity for sulfonamide analogs vs. nitro derivatives .

- In Vivo Validation : Use murine xenograft models to assess tumor suppression and genotoxicity (e.g., micronucleus assay). Co-administration with antioxidants (e.g., N-acetylcysteine) can further reduce off-target DNA damage .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?

- Analytical Techniques : Single-crystal X-ray diffraction reveals R₂²(10) hydrogen-bonded motifs between N-oxide oxygen and adjacent hydroxyl groups. Thermogravimetric analysis (TGA) shows decomposition temperatures correlate with packing density; derivatives with offset π-stacking (centroid distance: 3.68 Å) exhibit 20°C higher thermal stability than non-stacked analogs .

Methodological Guidance

Q. What protocols are recommended for assessing redox-dependent cytotoxicity in vitro?

- Step 1 : Culture cells under hypoxic (1% O₂) and normoxic (21% O₂) conditions.

- Step 2 : Treat with this compound (10–100 μM) for 24–48 hours.

- Step 3 : Quantify viability via MTT assay and ROS levels using H₂DCFDA fluorescence. Normalize data to positive controls (e.g., tirapazamine) .

Q. How should researchers validate the purity of synthesized this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 256 nm; purity ≥95% area.

- NMR : Confirm absence of benzofuroxan precursors (δ 7.8–8.2 ppm for aromatic protons).

- Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 59.2%, H: 5.6%, N: 12.3%) .

Data Contradictions & Resolution

Q. Why do some studies report conflicting SAR trends for antibacterial vs. anticancer activity?

- Resolution : Antibacterial activity depends on lipophilicity (logP >1.5 for membrane penetration), while anticancer activity requires optimal redox potential (E₁/2 = −0.3 to −0.5 V). For example, 2-isopropyl derivatives with logP = 2.1 show potent Gram-positive inhibition but moderate cytotoxicity, highlighting the need for target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.